molecular formula C19H22N2O4S2 B2462321 2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886937-06-0

2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2462321
CAS RN: 886937-06-0
M. Wt: 406.52
InChI Key: OFDFTTPSWBUZQL-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anti-Inflammatory Properties: Thiophene compounds exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory diseases.

Anti-Psychotic Activity: Certain thiophene derivatives have demonstrated anti-psychotic properties, which could be valuable in treating mental health disorders.

Anti-Arrhythmic Effects: Thiophenes may help regulate heart rhythm disturbances (arrhythmias) due to their ion channel-blocking properties.

Anti-Anxiety Potential: Researchers have explored thiophenes as anxiolytic agents, aiming to alleviate anxiety-related symptoms.

Anti-Fungal Agents: Thiophenes show antifungal activity, making them relevant for combating fungal infections.

Antioxidant Properties: Their ability to scavenge free radicals positions thiophenes as potential antioxidants.

Estrogen Receptor Modulation: Some thiophene derivatives interact with estrogen receptors, suggesting applications in hormone-related conditions.

Anti-Cancer Activity: Thiophenes have been investigated for their anti-cancer potential. Novel structural prototypes could enhance pharmacological activity .

Synthesis and Biological Evaluation

Recent studies have synthesized and evaluated thiophene derivatives. For instance, “2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” exhibited promising inhibition activity .

Therapeutic importance of synthetic thiophene - BMC Chemistry Synthesis and Biological Evaluation of Thiophene Derivatives as … - MDPI

Future Directions

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-[(4-ethylsulfonylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-3-27(24,25)13-7-5-12(6-8-13)18(23)21-19-16(17(20)22)14-9-4-11(2)10-15(14)26-19/h5-8,11H,3-4,9-10H2,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDFTTPSWBUZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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